Cas no 1088496-41-6 ((6-methanesulfonylpyridin-3-yl)boronic acid)

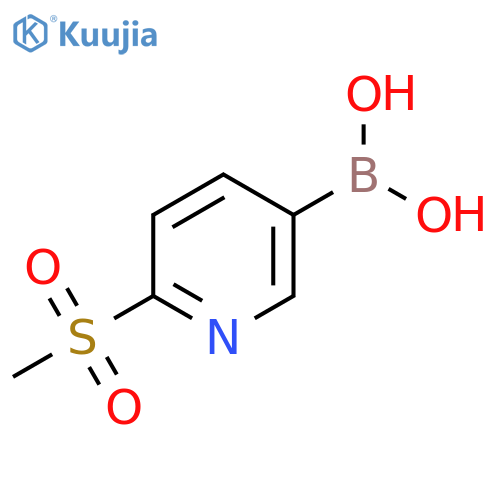

1088496-41-6 structure

商品名:(6-methanesulfonylpyridin-3-yl)boronic acid

CAS番号:1088496-41-6

MF:C6H8BNO4S

メガワット:201.008020401001

MDL:MFCD12964553

CID:857129

PubChem ID:53216744

(6-methanesulfonylpyridin-3-yl)boronic acid 化学的及び物理的性質

名前と識別子

-

- B-[6-(methylsulfonyl)-3-pyridinyl]-Boronic acid

- 2-(Methylsulfonyl)pyridine-5-boronic acid

- 6-(Methylsulfonyl)pyridin-3-ylboronic acid

- (6-methylsulfonylpyridin-3-yl)boronic acid

- B-[6-(methylsulfonyl)-3-pyridinyl]Boronic acid

- (6-(Methylsulfonyl)pyridin-3-yl)boronic acid

- ACMC-20991i

- AG-L-20299

- ANW-15988

- CTK4A6214

- SureCN2370450

- (6-methanesulfonylpyridin-3-yl)boronic acid

- MFCD12964553

- P11572

- (6-methylsulfonyl-3-pyridyl)boronic acid

- PB33138

- BCP32750

- 1088496-41-6

- 6-(METHYLSULFONYL)PYRIDINE-3-BORONIC ACID

- 6-METHANESULFONYLPYRIDIN-3-YLBORONIC ACID

- AKOS015852526

- CS-0053964

- (6-(Methylsulfonyl)pyridin-3-yl)boronicacid

- OBWIRUCBMIYFBP-UHFFFAOYSA-N

- [6-(Methanesulfonyl)pyridin-3-yl]boronic acid

- AS-50963

- DTXSID60681894

- DB-059794

- SCHEMBL2370450

- SY025456

- EN300-7368094

-

- MDL: MFCD12964553

- インチ: 1S/C6H8BNO4S/c1-13(11,12)6-3-2-5(4-8-6)7(9)10/h2-4,9-10H,1H3

- InChIKey: OBWIRUCBMIYFBP-UHFFFAOYSA-N

- ほほえんだ: S(C)(C1C=CC(B(O)O)=CN=1)(=O)=O

計算された属性

- せいみつぶんしりょう: 201.02700

- どういたいしつりょう: 201.0267091g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 13

- 回転可能化学結合数: 2

- 複雑さ: 260

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.9Ų

じっけんとくせい

- ふってん: 487.373 ℃ at 760 mmHg

- PSA: 95.87000

- LogP: -0.75430

(6-methanesulfonylpyridin-3-yl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M354068-50mg |

2-(Methylsulfonyl)pyridine-5-boronic Acid |

1088496-41-6 | 50mg |

$ 115.00 | 2022-06-02 | ||

| abcr | AB272312-250 mg |

2-(Methylsulfonyl)pyridine-5-boronic acid, 98%; . |

1088496-41-6 | 98% | 250 mg |

€205.60 | 2023-07-20 | |

| abcr | AB272312-250mg |

2-(Methylsulfonyl)pyridine-5-boronic acid, 98%; . |

1088496-41-6 | 98% | 250mg |

€135.50 | 2025-02-14 | |

| Enamine | EN300-7368094-1.0g |

(6-methanesulfonylpyridin-3-yl)boronic acid |

1088496-41-6 | 95.0% | 1.0g |

$371.0 | 2025-03-11 | |

| Enamine | EN300-7368094-0.05g |

(6-methanesulfonylpyridin-3-yl)boronic acid |

1088496-41-6 | 95.0% | 0.05g |

$66.0 | 2025-03-11 | |

| Alichem | A029193063-1g |

(6-(Methylsulfonyl)pyridin-3-yl)boronic acid |

1088496-41-6 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Enamine | EN300-7368094-5.0g |

(6-methanesulfonylpyridin-3-yl)boronic acid |

1088496-41-6 | 95.0% | 5.0g |

$1075.0 | 2025-03-11 | |

| abcr | AB272312-5 g |

2-(Methylsulfonyl)pyridine-5-boronic acid, 98%; . |

1088496-41-6 | 98% | 5 g |

€983.30 | 2023-07-20 | |

| Fluorochem | 210422-1g |

6-(Methylsulfonyl)pyridin-3-yl)boronic acid |

1088496-41-6 | 95% | 1g |

£494.00 | 2022-03-01 | |

| Aaron | AR008TJG-1g |

6-(methylsulfonyl)pyridine-3-boronic acid |

1088496-41-6 | 97% | 1g |

$66.00 | 2025-01-23 |

(6-methanesulfonylpyridin-3-yl)boronic acid 関連文献

-

Brian Murphy,Moza Aljabri,Aaleya Mohamed Ahmed,Gillian Murphy,Brian J. Hathaway,Mark E. Light,Thomas Geilbrich,Michael B. Hursthouse Dalton Trans., 2006, 357-367

-

Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

1088496-41-6 ((6-methanesulfonylpyridin-3-yl)boronic acid) 関連製品

- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 1806968-99-9(4-(Difluoromethyl)-3-fluoro-5-methoxy-2-nitropyridine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1088496-41-6)(6-methanesulfonylpyridin-3-yl)boronic acid

清らかである:99%

はかる:5g

価格 ($):540.0